molecular formula C17H18N2O2 B6930135 N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-pyridin-4-ylacetamide

N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-pyridin-4-ylacetamide

Cat. No.: B6930135
M. Wt: 282.34 g/mol
InChI Key: VMEVWOJIUNFFCU-HNNXBMFYSA-N
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Description

N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-pyridin-4-ylacetamide is a synthetic organic compound that belongs to the class of chromenyl-pyridinylacetamides

Properties

IUPAC Name

N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-3-2-4-14-15(7-10-21-17(12)14)19-16(20)11-13-5-8-18-9-6-13/h2-6,8-9,15H,7,10-11H2,1H3,(H,19,20)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEVWOJIUNFFCU-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(CCO2)NC(=O)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)[C@H](CCO2)NC(=O)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-pyridin-4-ylacetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a condensation reaction between the chromene derivative and a pyridine carboxylic acid or its derivative.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction between the chromene-pyridine intermediate and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-pyridin-4-ylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-pyridin-4-ylacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-pyridin-4-ylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-pyridin-4-ylacetamide: shares structural similarities with other chromene and pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined chromene-pyridine structure, which may confer unique biological activities not observed in other compounds. This dual functionality allows it to interact with multiple molecular targets, potentially leading to synergistic effects in therapeutic applications.

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